2-Chloro-4-dimethylamino-pyridine-3-carbaldehyde

Overview

Description

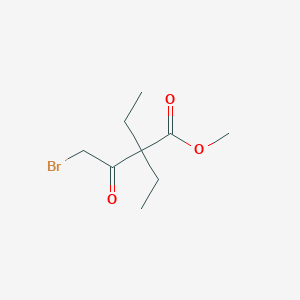

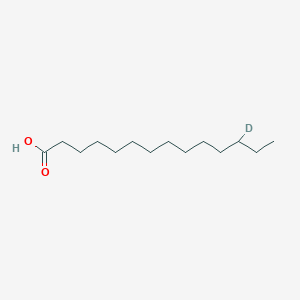

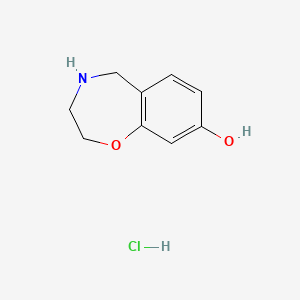

“2-Chloro-4-dimethylamino-pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 1282606-18-1 . It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-chloro-4-(dimethylamino)nicotinaldehyde .

Synthesis Analysis

While specific synthesis methods for “2-Chloro-4-dimethylamino-pyridine-3-carbaldehyde” were not found, it’s worth noting that compounds like 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine have been prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

Molecular Structure Analysis

The InChI code for “2-Chloro-4-dimethylamino-pyridine-3-carbaldehyde” is 1S/C8H9ClN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Chloro-4-dimethylamino-pyridine-3-carbaldehyde” were not found, it’s worth noting that 4-(Dimethylamino)pyridine (DMAP) is a highly versatile nucleophilic catalyst for acylation reactions and esterifications . It is also employed in various organic transformations like Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, applications in natural products chemistry, and many others .

Physical And Chemical Properties Analysis

“2-Chloro-4-dimethylamino-pyridine-3-carbaldehyde” is a solid at room temperature . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

One significant application in scientific research for compounds related to 2-Chloro-4-dimethylamino-pyridine-3-carbaldehyde involves the synthesis of complex organic molecules and the analysis of their structures. For instance, researchers have developed methods for synthesizing various derivatives, such as dimethylthallium(III) and methylmercury(II) derivatives of pyridine carbaldehyde thiosemicarbazones, revealing insights into their crystalline structures and bonding schemes through experimental techniques like NMR and infrared spectroscopy (Casas et al., 1993).

Organic Synthesis and Catalysis

Research on related pyridine carbaldehydes showcases their utility in organic synthesis, particularly in constructing complex organic frameworks. For example, the development of one-step synthesis methods for chloropyridine carbaldehydes demonstrates the potential for high-yield, high-purity product generation from relatively simple starting materials, thus offering a pathway for synthesizing novel compounds efficiently (Yuan-bin, 2007). Additionally, compounds such as 4-(Dimethylamino)pyridine hydrochloride have been explored as recyclable catalysts for acylation reactions, indicating their versatility and efficiency in promoting reactions under base-free conditions (Liu et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Future Directions

While specific future directions for “2-Chloro-4-dimethylamino-pyridine-3-carbaldehyde” were not found, it’s worth noting that the Suzuki–Miyaura (SM) coupling reaction, which uses similar compounds, is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests potential future directions in the development of new reactions and applications.

properties

IUPAC Name |

2-chloro-4-(dimethylamino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-11(2)7-3-4-10-8(9)6(7)5-12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMVRFWZHWPWOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=NC=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-dimethylamino-pyridine-3-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,7-Dibromo-4-methoxy-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1435384.png)

![methyl 2-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B1435390.png)

![2-[5-(Trifluoromethyl)-1,2-oxazol-3-yl]propan-2-amine](/img/structure/B1435393.png)

![{3-methyl-3H-imidazo[4,5-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1435397.png)